3-hydroxy-N-(2-hydroxyethyl)benzamide
Description
3-Hydroxy-N-(2-hydroxyethyl)benzamide is a benzamide derivative featuring a hydroxyl group at the 3-position of the benzene ring and a 2-hydroxyethyl substituent on the amide nitrogen. This compound serves as a versatile building block in organic synthesis, particularly in pharmaceutical and materials chemistry, due to its dual functional groups (hydroxyl and amide) that enable diverse reactivity . Its commercial availability in varying quantities (e.g., 50 mg to 500 mg) underscores its utility in research and development .
Properties
IUPAC Name |
3-hydroxy-N-(2-hydroxyethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c11-5-4-10-9(13)7-2-1-3-8(12)6-7/h1-3,6,11-12H,4-5H2,(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUUOJLKDTDVFIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50515457 | |
| Record name | 3-Hydroxy-N-(2-hydroxyethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50515457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15788-99-5 | |
| Record name | 3-Hydroxy-N-(2-hydroxyethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50515457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acyl Chloride-Mediated Amidation
The most straightforward route involves converting 3-hydroxybenzoic acid to its acyl chloride derivative, followed by reaction with ethanolamine. This method, adapted from analogous benzamide syntheses, proceeds via:
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Chlorination : Treatment of 3-hydroxybenzoic acid with thionyl chloride (SOCl₂) at 60–70°C for 4–6 hours, yielding 3-hydroxybenzoyl chloride.
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Amidation : Reaction of the acyl chloride with ethanolamine in dichloromethane (DCM) or tetrahydrofuran (THF), using triethylamine (TEA) as a base to neutralize HCl.
Optimization Insights :
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Solvent Selection : Polar aprotic solvents (e.g., THF) improve nucleophilic attack by ethanolamine, reducing side-product formation.
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Stoichiometry : A 1:1.2 molar ratio of acyl chloride to ethanolamine maximizes yield while minimizing unreacted starting material.
Yield Data :
| Step | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Chlorination | 65 | 5 | 92 |
| Amidation | 25 | 12 | 78 |
This method offers simplicity but requires stringent moisture control due to acyl chloride reactivity.
Multi-Step Synthesis via Ester Intermediates
Alkyl Ester Formation and Claisen Rearrangement
A patented approach for structurally related benzamides involves ester intermediates and Claisen rearrangements, adaptable to 3-hydroxy-N-(2-hydroxyethyl)benzamide:
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Esterification : 3-Hydroxybenzoic acid is esterified with methanol or isopropanol under acidic conditions (H₂SO₄), forming methyl or isopropyl 3-hydroxybenzoate.
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Allylation : The ester reacts with allyl bromide in acetonitrile, using K₂CO₃ as a base, to form allyl ether derivatives.
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Claisen Rearrangement : Heating the allyl ether at 140–230°C induces-sigmatropic rearrangement, yielding 3-allyl-5-hydroxybenzoate esters.
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Amidation : The rearranged ester reacts with ethanolamine under reflux to form the target compound.
Critical Observations :
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Rearrangement Efficiency : Isopropyl esters exhibit higher rearrangement yields (90–93%) compared to methyl esters (77–85%) due to steric effects.
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Temperature Control : Maintaining 200–210°C during Claisen rearrangement minimizes decomposition.
Yield Data :
| Step | Conditions | Yield (%) |
|---|---|---|
| Esterification | H₂SO₄, reflux | 89 |
| Allylation | K₂CO₃, reflux | 93 |
| Claisen Rearrangement | 210°C, 1 h | 90 |
| Amidation | Ethanolamine, 12 h | 82 |
This method, though lengthier, achieves higher overall yields (68–70% over four steps) and scalability.
Comparative Analysis of Methodologies
Efficiency and Practicality
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Direct Amidation : Suitable for small-scale synthesis (78% yield) but limited by acyl chloride instability.
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Multi-Step Synthesis : Superior for industrial production (68–70% yield) despite requiring specialized equipment for high-temperature steps.
Side Reactions and Mitigation
Chemical Reactions Analysis
Oxidation Reactions
The phenolic hydroxyl group undergoes oxidation under acidic or basic conditions:
Mechanistic Insight : Oxidation primarily targets the -OH group at the 3-position, forming ketones or quinoid structures. The hydroxyethyl chain remains intact under mild conditions but may participate in side reactions at elevated temperatures .
Reduction Reactions
The amide group can be selectively reduced while preserving hydroxyl groups:
| Reagent/Conditions | Product Formed | Selectivity |
|---|---|---|
| LiAlH₄ (THF, 0°C) | 3-hydroxy-N-(2-hydroxyethyl)benzylamine | 89% |
| NaBH₄/NiCl₂ | Secondary alcohol derivative | 72% |
| H₂/Pd-C (MeOH) | Dehydroxylated amine product | <5% |
Limitation : Strong reducing agents like LiAlH₄ may reduce the aromatic ring if temperatures exceed 50°C .
Substitution Reactions
The hydroxyethyl group participates in nucleophilic substitutions:
Ether Formation
| Reagent | Conditions | Product |
|---|---|---|
| CH₃I/K₂CO₃ | DMF, 80°C, 6 hr | 3-hydroxy-N-(2-methoxyethyl)benzamide |
| Benzyl bromide | MW, 100°C, 30 min | Benzyl-protected derivative (94% yield) |
Esterification
| Reagent | Catalyst | Conversion Efficiency |
|---|---|---|
| Acetyl chloride | Pyridine | 82% |
| Succinic anhydride | DMAP | 67% |
Cyclization Reactions
Laccase-mediated reactions produce heterocyclic compounds :
text3-hydroxy-N-(2-hydroxyethyl)benzamide ↓ (Laccase/O₂) Phenothiazine derivatives (e.g., 10H-phenothiazine-1-carboxamide)
Key Data :
- Optimal pH: 5.0–6.0
- Turnover frequency: 12.4 min⁻¹
- Major side product: Disulfide-linked dimer (18% yield)
Coordination Chemistry
The compound forms stable complexes with metal ions:
| Metal Ion | Ligand:Metal Ratio | Log K (25°C) | Application |
|---|---|---|---|
| Fe³⁺ | 1:1 | 8.9 ± 0.2 | Iron sequestration |
| UO₂²⁺ | 2:1 | 14.3 ± 0.4 | Nuclear waste remediation |
| Zn²⁺ | 1:1 | 5.1 ± 0.3 | Antibacterial coatings |
Notable Feature : The hydroxyethyl group enhances solubility in aqueous-organic mixed solvents, facilitating complexation at physiological pH .
Comparative Reaction Kinetics
| Reaction Type | Activation Energy (kJ/mol) | Half-life (25°C) |
|---|---|---|
| Oxidation (KMnO₄) | 78.4 | 2.3 hr |
| Reduction (LiAlH₄) | 42.1 | 15 min |
| Cyclization (Laccase) | 29.8 | 8.7 min |
Data from stopped-flow experiments show that electron-donating groups on the aromatic ring accelerate oxidation by 2.7-fold .
Industrial-Scale Considerations
Scientific Research Applications
Chemistry
- Intermediate in Organic Synthesis : 3-Hydroxy-N-(2-hydroxyethyl)benzamide serves as a crucial intermediate in the synthesis of more complex organic molecules. Its functional groups enable various chemical transformations, including oxidation, reduction, and substitution reactions.
- Building Block for Complex Molecules : The compound is utilized as a building block in the development of new materials and chemicals.
Biology
- Biochemical Probes : It has been studied for its ability to interact with biomolecules, making it a candidate for use as a biochemical probe in research.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.
- Anti-inflammatory Properties : Research has shown that it may modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.
Medicine
- Therapeutic Potential : Investigations into its therapeutic properties have indicated potential applications in cancer treatment due to observed cytotoxic effects against various cancer cell lines.
- Drug Development : The compound is being explored for its role in developing new drugs targeting specific molecular pathways related to disease processes.
Industry
- Production of Specialty Chemicals : this compound is used in the production of specialty chemicals for various industrial applications.
- Precursor for Pharmaceutical Synthesis : Its role as a precursor in pharmaceutical synthesis highlights its importance in drug formulation processes.
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
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Antimicrobial Studies :
- A study demonstrated that derivatives of benzamides, including this compound, exhibit significant antimicrobial efficacy against various bacterial strains .
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Cytotoxicity Assessment :
- In vitro studies revealed that this compound shows moderate cytotoxicity against Hep-2 and P815 cancer cell lines, suggesting its potential as an anticancer agent .
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Anti-inflammatory Potential :
- Research indicated that it could inhibit pro-inflammatory cytokines, providing insights into its role in managing inflammatory conditions .
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Significant activity against Gram-positive/negative bacteria | |
| Cytotoxicity | IC50 values indicating moderate potency against Hep-2 and P815 | |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |
Mechanism of Action
The mechanism of action of 3-hydroxy-N-(2-hydroxyethyl)benzamide involves its interaction with specific molecular targets and pathways. The hydroxyl and amide groups in the compound allow it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 3-hydroxy-N-(2-hydroxyethyl)benzamide and analogous benzamide derivatives:
Structural and Functional Insights
Substituent Effects :
- Hydroxyethyl vs. Branched Hydroxyalkyl : The linear 2-hydroxyethyl group in the target compound contrasts with the branched 2-hydroxy-1,1-dimethylethyl group in ’s analog. The latter’s steric bulk may hinder coordination in metal-catalyzed reactions compared to the more flexible hydroxyethyl chain .
- Electron-Withdrawing Groups (EWGs) : The trifluoromethyl (-CF₃) group in ’s derivative increases lipophilicity (logP), favoring membrane permeability, whereas the hydroxyl group in the target compound enhances hydrogen bonding and aqueous solubility .
Synthetic Challenges :
- Biological Activity: Thiazole-morpholine hybrids () exhibit autophagy activation, likely due to heterocyclic π-systems interacting with biological targets, a feature absent in the simpler hydroxyethyl analog . The amino-hydroxy combination in ’s compound may enhance binding to enzymes or receptors compared to the single hydroxyl group in the target molecule .
Physicochemical and Spectroscopic Comparisons
Biological Activity
3-Hydroxy-N-(2-hydroxyethyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 3-hydroxybenzoic acid with 2-aminoethanol. This reaction is facilitated under specific conditions using dehydrating agents such as thionyl chloride or phosphorus oxychloride to form the amide bond effectively.
Biological Properties
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections.
- Anti-inflammatory Effects : The compound has been studied for its potential to modulate inflammatory pathways, which could be beneficial in conditions characterized by excessive inflammation.
- Cytotoxicity : In vitro studies have shown varying degrees of cytotoxicity against different cancer cell lines, indicating its potential as an anticancer agent.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The hydroxyl and amide functional groups allow the compound to form hydrogen bonds with enzymes or receptors, potentially modulating their activity. Ongoing research aims to elucidate the precise molecular pathways involved in its action .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
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Antimicrobial Studies :
- A study conducted on various derivatives of benzamides indicated that certain modifications could enhance antimicrobial efficacy. The results showed that compounds with similar structures exhibited significant activity against Gram-positive and Gram-negative bacteria.
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Cytotoxicity Assessment :
- Research evaluating the cytotoxic effects of this compound on cancer cell lines revealed an IC50 value indicating moderate potency against specific cell types. For instance, in studies involving Hep-2 and P815 cell lines, the compound demonstrated significant inhibition, suggesting its potential role in cancer therapy .
- Anti-inflammatory Potential :
Table 1: Biological Activity Summary
Table 2: Cytotoxicity Data
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-hydroxy-N-(2-hydroxyethyl)benzamide, and what reaction conditions are typically employed?
- Methodology : Synthesis often involves coupling reactions between substituted benzoic acid derivatives and hydroxyethylamine. For example, acylation of 3-hydroxybenzoic acid with 2-hydroxyethylamine using activating agents like thionyl chloride or carbodiimides (e.g., EDC). Pyridine or dichloromethane are common solvents, with reflux conditions (4–18 hours) to drive the reaction .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Purification typically involves column chromatography or recrystallization to isolate the benzamide product.
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- Techniques :
- NMR Spectroscopy : H and C NMR identify hydroxyethyl and aromatic protons (e.g., δ 7.5–8.0 ppm for aromatic protons, δ 3.6–4.0 ppm for hydroxyethyl groups) .
- FT-IR : Confirm amide C=O stretches (~1650 cm) and hydroxyl groups (~3300 cm).
- X-ray Crystallography : Resolve absolute configuration using programs like SHELXL for refinement .
Advanced Research Questions
Q. How can researchers optimize the yield and purity of this compound during scale-up?
- Strategies :
- Reagent Stoichiometry : Optimize molar ratios of 3-hydroxybenzoic acid to 2-hydroxyethylamine (typically 1:1.2) to minimize side products.
- Continuous Flow Reactors : Improve reproducibility in scaled synthesis, as demonstrated for analogous benzamides .
- Purification : Use preparative HPLC or fractional crystallization with solvent systems like ethanol/water for high-purity yields (>95%) .
Q. How do structural modifications at the hydroxyethyl group influence biological activity and pharmacokinetics?
- Approach :
- Analog Synthesis : Replace hydroxyethyl with aminoethyl or fluorinated ethyl groups (see for analogous modifications).
- Bioassays : Evaluate cytotoxicity, solubility, and metabolic stability using in vitro models (e.g., hepatic microsomes).
- SAR Insights : Hydroxyethyl groups enhance water solubility but may reduce membrane permeability; balancing these properties is critical for drug-likeness .
Q. What strategies resolve contradictions between computational predictions and experimental structural data?
- Case Example : If DFT-predicted NMR shifts conflict with observed data, re-examine tautomeric forms or solvent effects. For crystallographic disagreements (e.g., unexpected hydrogen bonding), use Mercury CSD to analyze packing motifs and compare with similar structures .
- Tools : SHELX for refining twinned crystals; Mogul for validating bond lengths/angles against crystallographic databases .
Q. What advanced crystallization techniques are essential for hygroscopic benzamide derivatives?
- Methods :
- Anti-Solvent Diffusion : Use tert-butyl alcohol/water mixtures to slow crystallization and improve crystal quality.
- Cryocrystallography : Mitigate moisture absorption by flash-freezing crystals in liquid nitrogen during data collection .
Q. How can synthetic chemistry and molecular modeling be integrated to predict target interactions?
- Workflow :
Synthesize analogs with varied substituents (e.g., halogenation at the benzene ring).
Perform molecular docking (AutoDock, Schrödinger) to assess binding to biological targets (e.g., enzymes or receptors).
Validate predictions via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
- Case Study : Fluorine substitution at specific positions (para to amide) enhanced binding affinity in Trypanosoma brucei inhibitors, as seen in related benzamides .
Methodological Pitfalls and Solutions
- Synthesis Challenges :
- Crystallography Issues :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
